molecular formula C16H16O2 B7838870 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde

4-[2-(4-Methylphenyl)ethoxy]benzaldehyde

Cat. No.: B7838870
M. Wt: 240.30 g/mol
InChI Key: UXUJXIHTOOSURZ-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)ethoxy]benzaldehyde is an organic compound characterized by its aromatic structure. It consists of a benzaldehyde group attached to an ethoxy group, which is further connected to a 4-methylphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methylphenol (p-cresol) and ethylene oxide.

  • Reaction Conditions: The reaction involves the ethoxylation of 4-methylphenol followed by the formylation of the resulting ethoxy derivative to produce this compound. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the compound is produced through a continuous process involving the ethoxylation of 4-methylphenol and subsequent formylation. The process is optimized for high yield and purity, often involving advanced purification techniques to ensure the final product meets industry standards.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The aldehyde group can be reduced to form alcohols.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.

Major Products Formed:

  • Oxidation: 4-[2-(4-Methylphenyl)ethoxy]benzoic acid.

  • Reduction: 4-[2-(4-Methylphenyl)ethoxy]benzyl alcohol.

  • Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: It is utilized in the development of drugs targeting specific biological pathways. Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.

Comparison with Similar Compounds

  • 4-Methylbenzaldehyde: Lacks the ethoxy group.

  • Benzaldehyde: Lacks both the methyl and ethoxy groups.

  • 4-(2-Hydroxyethyl)benzaldehyde: Similar structure but with a hydroxyethyl group instead of ethoxy.

Uniqueness: The presence of both the methyl and ethoxy groups in 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde gives it unique chemical and physical properties compared to its analogs, making it particularly useful in specific applications.

Properties

IUPAC Name

4-[2-(4-methylphenyl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-13-2-4-14(5-3-13)10-11-18-16-8-6-15(12-17)7-9-16/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUJXIHTOOSURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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